molecular formula C20H25NO B12570410 2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 215033-72-0

2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B12570410
CAS No.: 215033-72-0
M. Wt: 295.4 g/mol
InChI Key: FNVXCOAPSDAVKG-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a tert-butyl group and an anilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with 4-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions . The reaction mixture is heated to around 145°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The pathways involved include coordination to metal centers and subsequent activation of substrates for chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it valuable for research and industrial applications.

Properties

CAS No.

215033-72-0

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

2-tert-butyl-6-[(2-propan-2-ylphenyl)iminomethyl]phenol

InChI

InChI=1S/C20H25NO/c1-14(2)16-10-6-7-12-18(16)21-13-15-9-8-11-17(19(15)22)20(3,4)5/h6-14,22H,1-5H3

InChI Key

FNVXCOAPSDAVKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N=CC2=C(C(=CC=C2)C(C)(C)C)O

Origin of Product

United States

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